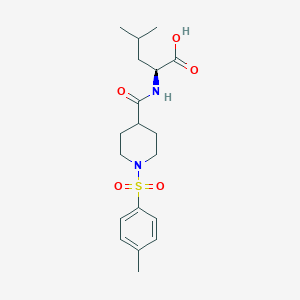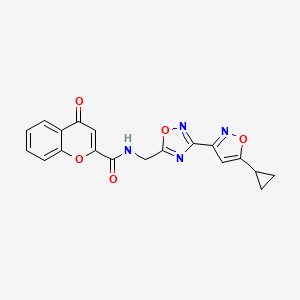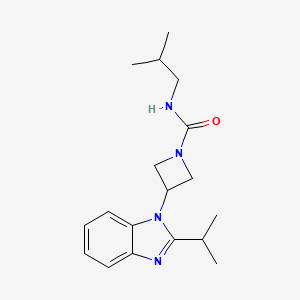
2-Methoxyquinolin-6-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescent Labeling Reagents
2-Methoxyquinolin-6-ylboronic acid derivatives have been investigated for their potential in fluorescent labeling. For example, [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine, a derivative, was synthesized for the determination of carboxylic acids. It demonstrated significant effectiveness in derivatizing standard propionic acid and isobutyric acid, showing robust signal-to-noise ratios for these acids (Hirano et al., 2004).
Probing pH and Metal Ions
The compound has applications in the development of sensors for various biological and environmental analyses. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a related compound, selectively binds to Cd2+ ions and may be useful in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001). Moreover, a fluorescent Zn2+ probe based on 6-methoxyquinolin was synthesized and exhibited high selectivity to Zn2+ over other physiological relevant metal ions (Zhao et al., 2011).
Biomedical Applications
The potential for biomedical applications is highlighted by the design of various derivatives for different purposes. For example, a novel aminoquinoline-based pH sensor was developed, acting as a fluorometric as well as colorimetric pH probe. This biocompatible sensor is capable of differentiating normal and cancer cells by alteration of pH, showing promise for biomedical applications (Mandal et al., 2018).
Safety and Hazards
“2-Methoxyquinolin-6-ylboronic acid” is associated with several hazard statements, including H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with care, and appropriate safety measures should be taken when handling it .
Properties
IUPAC Name |
(2-methoxyquinolin-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-2-7-6-8(11(13)14)3-4-9(7)12-10/h2-6,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHPYOBVPRULLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)

![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)

![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)
![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)
![tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2375571.png)




